molecular formula C13H13N3O B1595477 Dinaline CAS No. 58338-59-3

Dinaline

Cat. No. B1595477
CAS RN: 58338-59-3
M. Wt: 227.26 g/mol
InChI Key: QGMGHALXLXKCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dinaline is an antineoplastic agent and a precursor to CI-994 . It induces reversible changes in amino acid transport, protein metabolism, and DNA synthesis . It shows antiproliferative effects and antitumor effects in vivo . The CAS Number for Dinaline is 58338-59-3 .


Molecular Structure Analysis

Dinaline has a molecular formula of C13H13N3O . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Physical And Chemical Properties Analysis

Dinaline has a molecular formula of C13H13N3O . It is soluble in DMSO to 100 mM and in ethanol to 25 mM (with warming) . More specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Antitumor Activity

Dinaline, a cytostatic agent, has shown significant promise in cancer research. Notably, its efficacy in treating leukemia has been validated through preclinical studies in a rat model, which is generally accepted as a relevant model for human acute myelocytic leukemia. Dinaline achieved significant leukemic cell kill while sparing normal pluripotent hematopoietic stem cells, indicating its potential as a therapeutic agent (Hagenbeek, Weiershausen, & Martens, 1988). Further research has highlighted the antitumor activity of acetyldinaline, a derivative of dinaline, against leukemic cells in a similar rat model, suggesting its suitability for clinical phase I/II studies (el-Beltagi, Martens, Lelieveld, Haroun, & Hagenbeek, 1993).

Modulation of Carcinogenesis

Dinaline has been assessed as a modulator of carcinogenesis in rats. A study found that regular administration of dinaline was associated with increased survival rates and a significant reduction in the occurrence of malignant tumors in male rats, suggesting a hormone-related mechanism of action (Berger & Schmähl, 1991).

Applications in Combination Treatments

The efficacy of dinaline in combination with other agents has been explored, particularly its metabolic effects. For example, its combination with 2-deoxyglucose showed enhanced cytostatic effects, implying synergistic potential for in vivo treatments (Schaider, Haberkorn, Petru, & Berger, 2005). Furthermore, CI-994, an investigational derivative of dinaline, demonstrated favorable interactions with conventional anti-cancer agents used for acute myeloid leukemia treatment, both in vitro and in vivo (Hubeek, Comijn, van der Wilt, Merriman, Padrón, Kaspers, & Peters, 2008).

Dinaline in Cellular and Molecular Studies

Research on dinaline has also contributed to understanding cellular and molecular mechanisms in cancer. For instance, studies have shown that dinaline inhibits amino acid transport and proliferation of colon carcinoma cells, providing insights into its cytostatic and cytotoxic effects (Schaider, Haberkorn, Stöhr, & Berger, 1995). Additionally, acetyldinaline's effects on murine megakaryocytopoiesis highlight the nuanced impact of dinaline derivatives on specific cell lineages (Volpe, LoRusso, Foster, & Parchment, 2004).

Future Directions

Dinaline was initially developed by Pfizer Inc., but its global highest R&D status is now discontinued .

Relevant Papers One relevant paper titled “Dinaline: a new oral drug against leukemia? Preclinical studies in a relevant rat model for human acute myelocytic leukemia (BNML)” discusses the efficacy of Dinaline against leukemia .

properties

IUPAC Name

4-amino-N-(2-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMGHALXLXKCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046114
Record name Dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Dinaline

CAS RN

58338-59-3
Record name Dinaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58338-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinalin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058338593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyldinaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16142
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC-328786
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9G4Z82PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Amino-3-nitrophenylacetic acid (0.97 g) and the product from Example 15 (1.0 g) were treated by the procedure described in Example 19. The intermediate product was hydrogenated over palladium in ethanol to yield the intermediate dianiline. Treatment of this intermediate with 2,3-dihydroxy-1,4-dioxane, followed by conversion to the methanesulfonate addition salt yielded 0.88 g. of the desired product. m.p. 192° C. 1H NMR (DMSO-d6, 300 MHz) δ1.7-2.0 (m, 4H), 2.3 (s, 3H), 2.4-3.6 (m, 9H), 3.03 (d, 3H), 3.79 (s, 3H), 6.84 (d, 1H), 6.90 (d, 1H), 7.16 (t, 1H), 7.85 (dd, 1H), 8.1 (m, 2H), 8.96 (m, 2H), 9.1 (bs, 1H). Anal calcd for C24H31N3O4S: C, 62.99; H, 6.83; N, 9.18. Found: C, 62.79; H, 6.96; N, 9.00.
Quantity
0.97 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dinaline
Reactant of Route 2
Reactant of Route 2
Dinaline
Reactant of Route 3
Reactant of Route 3
Dinaline
Reactant of Route 4
Dinaline
Reactant of Route 5
Reactant of Route 5
Dinaline
Reactant of Route 6
Reactant of Route 6
Dinaline

Citations

For This Compound
221
Citations
I Hubeek, EM Comijn, CL Van der Wilt… - Oncology …, 2008 - spandidos-publications.com
N-acetyl-dinaline (CI-994) is an investigational anti-cancer drug which inhibits histone deacetylases. We evaluated the interaction between CI-994 and conventional chemotherapeutics …
Number of citations: 27 www.spandidos-publications.com
MH Seelig, MR Berger - European Journal of Cancer, 1996 - Elsevier
… of dinaline derivatives. … has been found to be similarly effective as dinaline in the Brown Norway rat leu… therapeutic efficacy and toxicity of dinaline with its methyl- and acetyl-derivatives …
Number of citations: 28 www.sciencedirect.com
A Hagenbeek, U Weiershausen, AC Martens - Leukemia, 1988 - europepmc.org
The efficacy and toxicity of Dinaline (GOE 1734; PD 104 208; NSC 328786; 4-amino-N-(2'-aminophenyl) benzamide) was evaluated in the Brown Norway acute myelocytic leukemia, …
Number of citations: 15 europepmc.org
MR Berger, D Schmähl - Cancer letters, 1991 - Elsevier
… These observations provide evidence that the maximum tolerated dose of dinaline was included in this study. However, treatment with dinaline had no negative influence on survival, as …
Number of citations: 7 www.sciencedirect.com
H Schaider, U Haberkorn, E Petru… - Journal of cancer research …, 1995 - Springer
… Almost 50% additional decrease in cell number as compared to monotherapy with dinaline … dinaline and dGlc we tried to exploit the alterations in glucose uptake induced by dinaline …
Number of citations: 3 link.springer.com
H Schaider, U Haberkorn, M Stöhr… - Anticancer research, 1995 - europepmc.org
… uptake of AIB might indicate interaction of dinaline with cell membrane functions at low … dinaline. Taken together, the results show that SW707 colon carcinoma cells exposed to dinaline …
Number of citations: 4 europepmc.org
JM Padrón, GJ Peters - ONCOLOGY REPORTS, 2008 - academia.edu
N-acetyl-dinaline (CI-994) is an investigational anti-cancer drug which inhibits histone deacetylases. We evaluated the interaction between CI-994 and conventional chemotherapeutics …
Number of citations: 0 www.academia.edu
BJ Foster, L Jones, R Wiegand, PM LoRusso… - Investigational new …, 1997 - Springer
… CI-994 was chosen for further evaluation and development because it was as active or more active than dinaline (GOE 1734) and was reported to be a metabolite of dinaline [4]. When …
Number of citations: 19 link.springer.com
H Schaider, U Haberkorn, MR Berger… - European journal of …, 1996 - Springer
… )-benzamide (GOE 1734, dinaline), the effects of tumour cell … Dinaline showed an inhibition of the sodium-dependent and -… The cytostatic and antiproliferative effect of dinaline, …
Number of citations: 25 link.springer.com
DA Volpe, PM LoRusso, BJ Foster… - Cancer chemotherapy …, 2004 - Springer
… The objectives of this study were to evaluate the direct in vitro toxicity of acetyldinaline and dinaline on megakaryocytic (CFU-meg) progenitors from murine marrow and spleen at …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.